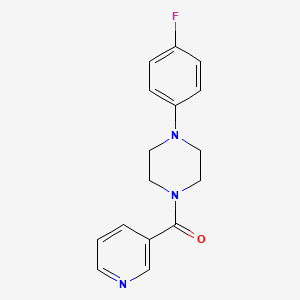
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone
描述
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential for various applications. It is a member of the benzoxazole family, which is known for its diverse biological activities.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. In antimicrobial studies, the compound has shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-inflammatory studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In antioxidant studies, it has been shown to scavenge free radicals and protect against oxidative stress.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways and enzymes. For example, in antimicrobial studies, it has been suggested that the compound disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA. In anticancer studies, it has been proposed that the compound induces apoptosis by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In anti-inflammatory studies, it has been suggested that the compound inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα. In antioxidant studies, it has been proposed that the compound scavenges free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and scavenges free radicals. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects, as well as neuroprotective effects. However, the exact mechanisms of these effects are still under investigation.
实验室实验的优点和局限性
The advantages of using 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. The compound can be synthesized in a few steps and is readily available. However, the limitations of using the compound include its poor solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can hinder its optimization for specific applications.
未来方向
For the research of 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone include the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. The compound's mechanism of action should be further elucidated to optimize its use in specific applications. Additionally, the compound's structure-activity relationship should be explored to design more potent and selective analogs. Finally, the development of novel synthetic routes and formulations for the compound should be investigated to improve its solubility and bioavailability.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-ethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-2-12-7-9-13(10-8-12)15(19)11-21-17-18-14-5-3-4-6-16(14)20-17/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCOGFSPOSXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)

![2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)
![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![butyl cyano[(4-nitrophenyl)hydrazono]acetate](/img/structure/B3845953.png)
![3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide](/img/structure/B3845974.png)

![2-[(4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845999.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)